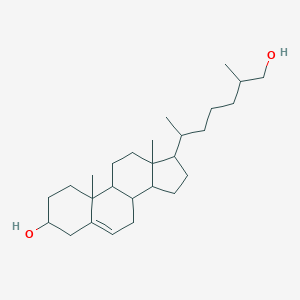

26-Hydroxycholesterol

Description

Properties

IUPAC Name |

17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRJWMENCALJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13095-61-9 | |

| Record name | NSC226105 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthesis and Enzymatic Pathways of 26 Hydroxycholesterol

De Novo Synthesis from Cholesterol

The direct conversion of cholesterol into 26-hydroxycholesterol is the principal route for its production. This hydroxylation event is catalyzed by a specific member of the cytochrome P450 superfamily, which is distinguished by its subcellular location and substrate versatility.

The enzymatic synthesis of 26-hydroxycholesterol from cholesterol is primarily catalyzed by the enzyme sterol 27-hydroxylase, encoded by the CYP27A1 gene. nih.govwikipedia.orgmedlineplus.gov This enzyme is a member of the cytochrome P450 superfamily of monooxygenases. nih.gov CYP27A1 introduces a hydroxyl group at the C26 position on the side chain of cholesterol, a process also referred to as 27-hydroxylation. wikipedia.orguniprot.org The systematic name for the resulting product is (25R)-26-hydroxycholesterol. nih.gov This reaction is a key step in cholesterol catabolism, as the conversion of cholesterol to bile acids is the main pathway for its removal from the body. nih.govmedlineplus.gov While CYP27A1 is the initiating enzyme in this conversion, it is not considered the rate-limiting step of the entire pathway. nih.gov

CYP27A1 is distinctively located within the mitochondria, specifically in the inner mitochondrial membrane. wikipedia.orgnih.govjensenlab.org This subcellular compartmentalization is significant, as it separates the initial step of the acidic bile acid pathway from the primary, or neutral, pathway, which is initiated in the endoplasmic reticulum. nih.govnih.gov The mitochondrial location necessitates the transport of its substrate, cholesterol, from other cellular locations to the inner mitochondrial membrane. This transport is a regulated process, facilitated by proteins such as the steroidogenic acute regulatory protein (StarD1), which plays a key role in delivering cholesterol to CYP27A1. nih.gov This compartmentalization allows for precise control over the levels of regulatory oxysterols like 26-hydroxycholesterol that are generated. nih.gov

| Property | Description |

| Enzyme Name | Sterol 27-hydroxylase (also known as sterol 26-hydroxylase) |

| Gene | CYP27A1 |

| Family | Cytochrome P450 Superfamily |

| Subcellular Location | Inner mitochondrial membrane wikipedia.orgnih.gov |

| Primary Reaction | Catalyzes the hydroxylation of the C26 (or C27) position on the sterol side chain wikipedia.orguniprot.org |

| Primary Substrate | Cholesterol nih.govmedlineplus.gov |

| Primary Product | (25R)-26-hydroxycholesterol nih.gov |

Table 1: Key properties and characteristics of Cytochrome P450 27A1 (CYP27A1), the primary enzyme responsible for the synthesis of 26-hydroxycholesterol.

While cholesterol is a primary substrate, CYP27A1 exhibits broad substrate specificity, acting on a variety of sterols and other molecules. uniprot.org Research has shown that the enzyme's activity generally increases with the polarity of the substrate. nih.gov For instance, it hydroxylates 7α-hydroxy-4-cholesten-3-one and 4-cholesten-3-one (B1668897) at a much higher rate than it does cholesterol. nih.gov

Other significant substrates for CYP27A1 include:

Cholestanol (B8816890) : A 5α-saturated analog of cholesterol, which is hydroxylated at a rate similar to cholesterol. The high activity of CYP27A1 towards the cholestanol precursor, 4-cholesten-3-one, is notable. nih.govsemanticscholar.org

Vitamin D3 : CYP27A1 can catalyze the 25-hydroxylation of vitamin D3, a necessary step for its conversion into its active form. uniprot.orgnih.gov

7-Ketocholesterol (B24107) : This noxious oxysterol found in the retina can be hydroxylated by CYP27A1, which may aid in its elimination. uniprot.org

Conversely, oxysterols such as 24S-hydroxycholesterol and 25-hydroxycholesterol (B127956) are less efficiently hydroxylated, possibly due to steric hindrance. nih.gov

| Substrate | Relative Rate of Hydroxylation |

| 7α-hydroxy-4-cholesten-3-one | Highest |

| 4-cholesten-3-one | High |

| 7α-hydroxycholesterol | Moderate |

| Cholesterol | Moderate |

| 24-hydroxy-4-cholesten-3-one | Moderate |

| 25-hydroxy-4-cholesten-3-one | Low |

| 24-hydroxycholesterol (B1141375) | Lowest |

| 25-hydroxycholesterol | Lowest |

Table 2: Relative hydroxylation rates of various sterol substrates by CYP27A1, adapted from research findings. nih.gov The rates demonstrate the enzyme's preference for certain structural features, such as a 3-oxo-Δ4 structure.

Intermediacy in the Alternative (Acidic) Bile Acid Biosynthesis Pathway

26-Hydroxycholesterol is a pivotal intermediate molecule in the alternative, or acidic, pathway of bile acid biosynthesis. wikipedia.orgmhmedical.com This pathway represents a secondary, though physiologically important, route for bile acid production, complementing the primary, or neutral, pathway.

The acidic pathway of bile acid synthesis is initiated by the action of mitochondrial CYP27A1 on cholesterol to produce 26-hydroxycholesterol (also referred to as 27-hydroxycholesterol). wikipedia.orgnih.govmhmedical.comresearchgate.net This initial hydroxylation of the sterol side chain is the first committed step of this specific pathway. youtube.com Following its formation, 26-hydroxycholesterol and other oxysterols are subsequently hydroxylated at the 7α-position by the microsomal enzyme oxysterol 7α-hydroxylase (CYP7B1). nih.govresearchgate.net These products are then transported to the liver, where they are further metabolized into bile acids, primarily chenodeoxycholic acid. nih.govnih.govfrontiersin.org

The acidic and neutral pathways of bile acid synthesis are distinct in their initial steps, enzymatic machinery, and primary regulatory points. nih.govnih.gov The primary (neutral) pathway is responsible for the majority of bile acid synthesis in humans under normal physiological conditions. researchgate.net

Key distinctions include:

Initiating Enzyme : The neutral pathway is initiated by cholesterol 7α-hydroxylase (CYP7A1) in the endoplasmic reticulum, which hydroxylates the sterol nucleus first. nih.govresearchgate.netresearchgate.net The acidic pathway is initiated by mitochondrial CYP27A1, which hydroxylates the side chain first. nih.govnih.govresearchgate.net

Rate-Limiting Step : The rate-limiting enzyme in the neutral pathway is CYP7A1. nih.govmhmedical.com In the acidic pathway, while CYP27A1 is the initiating enzyme, the subsequent 7α-hydroxylation by CYP7B1 is considered a key regulatory step. nih.gov

Primary Product : The neutral pathway produces both primary bile acids, cholic acid and chenodeoxycholic acid. nih.govmhmedical.com The acidic pathway leads predominantly to the synthesis of chenodeoxycholic acid. mhmedical.comresearchgate.net

Tissue Distribution : CYP7A1 expression is largely confined to the liver, whereas CYP27A1 is expressed in a wide variety of tissues throughout the body, including macrophages. nih.govnih.govjensenlab.org

Despite these distinctions, the pathways converge. Intermediates from the acidic pathway, after being transported to the liver, enter the later stages of the main bile acid synthesis pathway to be converted into mature bile acids. researchgate.net

| Feature | Acidic (Alternative) Pathway | Neutral (Classic) Pathway |

| Initiating Enzyme | Sterol 27-hydroxylase (CYP27A1) researchgate.net | Cholesterol 7α-hydroxylase (CYP7A1) researchgate.net |

| Subcellular Location | Mitochondria nih.gov | Endoplasmic Reticulum nih.gov |

| Initial Reaction Site | Sterol side chain researchgate.net | Sterol nucleus researchgate.net |

| Key Regulatory Step | 7α-hydroxylation by CYP7B1 nih.gov | 7α-hydroxylation by CYP7A1 (Rate-limiting) nih.gov |

| Primary Bile Acid Product | Chenodeoxycholic acid mhmedical.comresearchgate.net | Cholic acid and Chenodeoxycholic acid nih.govmhmedical.com |

| Tissue Distribution | Widespread (liver, macrophages, etc.) nih.govnih.gov | Liver-specific nih.gov |

Table 3: A comparative overview of the key distinguishing features of the acidic and neutral pathways for bile acid biosynthesis.

Tissue-Specific Expression of 26-Hydroxylase Activity

The enzyme responsible for the synthesis of 26-hydroxycholesterol, sterol 27-hydroxylase (CYP27A1), exhibits a wide tissue distribution, indicating its metabolic importance beyond just hepatic bile acid production. nih.govnih.gov Its expression is found in numerous tissues throughout the body, with varying levels of activity and contribution to the systemic pool of oxysterols.

The liver is a primary site for the expression of CYP27A1 and plays a central role in the metabolism of cholesterol and the production of bile acids. proteinatlas.orgki.se While a significant portion of 26-hydroxycholesterol is synthesized in extrahepatic tissues, it is efficiently transported to the liver for further metabolism into bile acids. nih.govki.se This hepatic uptake and subsequent conversion are crucial for the elimination of cholesterol from the body. ki.se The liver's role is not only in synthesis but also in clearing the circulating pool of 26-hydroxycholesterol that originates from various other tissues.

Arterial Endothelium: The expression of the CYP27A1 gene has been identified in the arterial endothelium. nih.govresearchgate.net This localized synthesis of 26-hydroxycholesterol within the arterial wall may play a role in local cholesterol homeostasis and vascular function.

Macrophages: Macrophages, particularly tissue macrophages, exhibit relatively high expression of CYP27A1. nih.govnih.gov This enzymatic activity is considered important for cholesterol elimination from these cells, a process that is protective against the development of atherosclerosis. nih.gov The production of 26-hydroxycholesterol in macrophages facilitates the efflux of cholesterol and is a key component of reverse cholesterol transport. nih.gov

Ovaries: Luteinized human granulosa cells in the ovaries contain the messenger RNA for 26-hydroxylase, and the enzyme is localized to the mitochondria. nih.govoncohemakey.com The synthesis of 26-hydroxycholesterol in ovarian cells is thought to be an intracrine regulator of cellular sterol metabolism. nih.gov Its production is linked to steroidogenic activity; when steroidogenesis is high, the 26-hydroxylase enzyme is inhibited, allowing for increased cholesterol synthesis and uptake. Conversely, with reduced steroidogenic demand, 26-hydroxycholesterol is formed, leading to a decrease in cholesterol synthesis and LDL receptor gene expression. oncohemakey.com

Brain: The brain maintains its own cholesterol homeostasis, largely independent of peripheral circulation. explorationpub.com While the primary pathway for cholesterol elimination from the brain is its conversion to 24S-hydroxycholesterol by the enzyme CYP46A1, CYP27A1 is also expressed in the brain. frontiersin.orgnih.gov The presence of CYP27A1 in the gray and white matter of the cerebellum suggests a role for local 26-hydroxycholesterol synthesis in the central nervous system. genecards.org

Table 1: Tissue-Specific Expression and Function of 26-Hydroxylase (CYP27A1)

| Tissue | Key Function in Relation to 26-Hydroxycholesterol Synthesis | Reference |

| Liver | Primary site of bile acid synthesis from cholesterol and 26-hydroxycholesterol; clears systemic oxysterols. | proteinatlas.orgki.se |

| Arterial Endothelium | Local synthesis may influence vascular cholesterol homeostasis. | nih.govresearchgate.net |

| Macrophages | Facilitates cholesterol efflux and reverse cholesterol transport, protecting against atherosclerosis. | nih.govnih.gov |

| Ovaries | Acts as an intracrine regulator of cholesterol metabolism linked to steroidogenic activity. | nih.govoncohemakey.com |

| Brain | Local synthesis suggests a role in cholesterol homeostasis within the central nervous system. | frontiersin.orggenecards.org |

Metabolism and Downstream Products of 26 Hydroxycholesterol

Further Hydroxylation and Oxidation to Cholestenoic Acids

The initial steps in the hepatic metabolism of 26-hydroxycholesterol involve further oxidation of the C-26 hydroxyl group to a carboxylic acid, forming cholestenoic acids. This conversion is a critical juncture, directing the molecule toward bile acid synthesis.

The enzyme sterol 27-hydroxylase (CYP27A1) is responsible for catalyzing the oxidation of the side chain of cholesterol and its derivatives. wikipedia.orgmdpi.com Following the initial hydroxylation of cholesterol at the C-26 position to form 26-HC, CYP27A1 further oxidizes this intermediate. This process leads to the formation of 3β-hydroxycholest-5-en-(25R)26-oic acid (3β-HCA). caymanchem.com In studies using human hepatoma (Hep G2) cells, 3β-HCA was identified as the predominant metabolite of 26-hydroxycholesterol. nih.govportlandpress.com This conversion represents a key step in the acidic pathway of bile acid synthesis. wikipedia.org

Once formed, 3β-HCA undergoes further enzymatic modifications. A crucial next step is 7α-hydroxylation, catalyzed by the enzyme CYP7B1, which forms 3β,7α-dihydroxycholest-5-en-26-oic acid (3β,7α-diHCA). nih.gov This intermediate is then further metabolized by 3β-hydroxysteroid dehydrogenase (HSD3B7) to 7α-hydroxy-3-oxo-cholest-4-en-26-oic acid (7αH,3O-CA). nih.gov These transformations are essential for creating the characteristic structure of primary bile acids. Research in rabbits and humans has demonstrated that 3β-HCA is effectively metabolized to chenodeoxycholic acid, highlighting a pathway that prevents the accumulation of potentially harmful intermediates. researchgate.net

Role of Cytochrome P450 7B1 (CYP7B1) in 7α-Hydroxylation of 26-Hydroxycholesterol

Cytochrome P450 7B1 (CYP7B1), also known as oxysterol 7α-hydroxylase, is a key enzyme in the alternative bile acid synthesis pathway. wikipedia.orgresearchgate.net It is widely expressed in various tissues, including the liver and brain. wikipedia.org Its primary function in this pathway is to introduce a hydroxyl group at the 7α position of oxysterols, such as 26-hydroxycholesterol. wikipedia.orgnih.gov This reaction is a critical regulatory step, as the absence or deficiency of CYP7B1 can lead to the accumulation of its oxysterol substrates, including 26-HC and 3β-HCA, which has been linked to liver inflammation and cholestatic liver disease. nih.govnih.govnih.gov

CYP7B1 catalyzes the 7α-hydroxylation of 26-hydroxycholesterol, converting it into 7α,(25R)26-dihydroxycholesterol (7α,26-diHC). researchgate.net This step is crucial for preparing the sterol nucleus for subsequent modifications that lead to the formation of primary bile acids. Studies in rabbits have shown that the initial 26-hydroxylation of cholesterol followed by 7α-hydroxylation is a quantitatively significant pathway for bile acid synthesis. nih.gov

The 7α-hydroxylation of 26-HC and its derivatives by CYP7B1 is a pivotal event that commits these intermediates to the synthesis of chenodeoxycholic acid (CDCA), a primary bile acid. researchgate.netfao.org The alternative pathway, initiated by CYP27A1 and involving CYP7B1, primarily produces CDCA. researchgate.net In experiments with Hep G2 cells, the addition of 26-hydroxycholesterol was found to downregulate the synthesis of chenodeoxycholic acid, suggesting a feedback regulation mechanism. nih.govportlandpress.com However, in these cells, the 7α-hydroxylation of 26-hydroxycholesterol is not well expressed. nih.govportlandpress.com A deficiency in CYP7B1 disrupts this pathway, leading to an accumulation of 26-HC and 3β-HCA and a decrease in bile acid production, which can contribute to hepatic inflammation. nih.gov

| Enzyme | Gene | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Sterol 27-hydroxylase | CYP27A1 | Side-chain oxidation | Cholesterol, 26-Hydroxycholesterol | 26-Hydroxycholesterol, 3β-Hydroxycholest-5-en-(25R)26-oic Acid |

| Oxysterol 7α-hydroxylase | CYP7B1 | 7α-hydroxylation of oxysterols | 26-Hydroxycholesterol, 3β-HCA | 7α,26-Dihydroxycholesterol, 3β,7α-diHCA |

Diversification into other Bile Acid Intermediates

While the primary fate of 26-hydroxycholesterol in the liver is its conversion to chenodeoxycholic acid, it also serves as a precursor for other bile acid intermediates. nih.gov The metabolic pathway initiated by 26-hydroxylation can be a source for circulating levels of both C24 and C27 monohydroxy bile acids. nih.gov The intermediates generated through the action of CYP27A1 and CYP7B1 can enter various modification pathways, including oxidation, reduction, and side-chain cleavage, leading to a diverse pool of bile acid molecules. The specific bile acids produced can vary between species. For instance, intravenous administration of 26-hydroxycholesterol in rabbits with a bile fistula resulted in the production of cholic acid in proportions similar to that derived from cholesterol. nih.gov

| Compound Name | Abbreviation | Description |

|---|---|---|

| 3β-Hydroxycholest-5-en-(25R)26-oic Acid | 3β-HCA | Formed by the oxidation of 26-HC by CYP27A1. nih.govportlandpress.com |

| 7α,(25R)26-Dihydroxycholesterol | 7α,26-diHC | Product of 7α-hydroxylation of 26-HC by CYP7B1. researchgate.net |

| Chenodeoxycholic Acid | CDCA | A primary bile acid and a major end product of the alternative synthesis pathway. researchgate.netfao.org |

| Cholic Acid | CA | A primary bile acid formed from 26-HC in some species. nih.gov |

Transport Mechanisms of 26-Hydroxycholesterol and its Metabolites

The movement of 26-hydroxycholesterol (26-HC) and its subsequent metabolites throughout the body is a complex process vital for cholesterol homeostasis and bile acid synthesis. This transport relies on specific associations with plasma components and involves dynamic exchange between various organs, most notably between the periphery, the brain, and the liver.

Plasma Lipoprotein Association and Esterification State

Once synthesized in various tissues, 26-HC enters the circulation where it is transported within plasma lipoproteins. The majority of 26-HC in plasma exists not in its free form but as a fatty acid ester. This esterification is a critical step that influences the compound's transport and metabolic fate. While the enzyme lecithin-cholesterol acyltransferase (LCAT) is responsible for the esterification of many oxysterols in plasma, studies on similar compounds suggest that a substantial portion of oxysterol esterification may occur independently of LCAT. The precise mechanisms governing its assembly and orientation within different lipoprotein particles, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), are still under investigation.

Table 1: Characteristics of 26-Hydroxycholesterol in Plasma

| Feature | Description |

|---|---|

| Transport Vehicle | Plasma Lipoproteins |

| Primary Form | Fatty Acid Ester |

| Esterification Enzyme | LCAT plays a role for many oxysterols, but LCAT-independent pathways also exist. |

Inter-organ Transport Dynamics (e.g., Cerebral Export to Hepatic Metabolism)

The inter-organ transport of 26-HC is characterized by a unique and significant dynamic with the central nervous system. The brain is separated from the circulation by the blood-brain barrier (BBB), which is impermeable to cholesterol itself but allows for the passage of more polar oxysterols.

In a notable contrast to 24S-hydroxycholesterol (24S-HC), which is a major export product used by the brain to eliminate excess cholesterol, 26-HC is actively imported into the brain from the circulation. The estimated rate of 26-HC import into the human brain is approximately 4 to 5 mg per day.

Once inside the brain, 26-HC does not accumulate to high levels but is instead metabolized through the "acidic pathway" of bile acid biosynthesis. A key product of this pathway is 7α-hydroxy-3-oxocholest-4-enoic acid (7αH,3O-CA). This metabolite is then exported from the brain back into the circulation. The export of 7αH,3O-CA accounts for a significant portion of the 26-HC that enters the brain.

Ultimately, 26-HC synthesized in peripheral tissues and its metabolites exported from the brain are transported to the liver. In the liver, these compounds serve as intermediates for conversion into bile acids, which is a primary route for cholesterol elimination from the body.

Regulatory Mechanisms Governing 26 Hydroxycholesterol Homeostasis

Transcriptional and Post-Transcriptional Regulation of CYP27A1 Expression

The expression of the CYP27A1 gene is governed by a sophisticated interplay of nuclear receptors and other transcription factors, which can vary depending on the cell type. In human macrophages, for instance, CYP27A1 expression appears to be independent of cellular cholesterol levels and is not controlled by the Liver X Receptor (LXR), a key sensor of cholesterol metabolites. nih.gov Instead, its transcription is significantly upregulated by ligands for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.govnih.gov This regulation is mediated through a specific response element in the gene's promoter that binds the PPARγ/RXR heterodimer. nih.gov This finding suggests that in macrophages, the production of 26-hydroxycholesterol is integrated with pathways of lipid metabolism and inflammation controlled by PPARγ and retinoids. nih.gov

While transcriptional control is a major regulatory point, post-transcriptional mechanisms, such as those involving microRNAs (miRNAs), also play a crucial role in modulating the expression of cytochrome P450 enzymes. Although specific miRNAs that directly target CYP27A1 are still under investigation, the principle of miRNA-mediated regulation is well-established for other enzymes in cholesterol metabolism, such as CYP7A1. nih.gov MiRNAs are short, non-coding RNAs that can bind to messenger RNA (mRNA) transcripts, leading to their degradation or the inhibition of their translation into protein. nih.govnobelprize.org This adds another potential layer of fine-tuning to the production of the CYP27A1 enzyme, allowing for rapid adjustments in 26-hydroxycholesterol synthesis in response to cellular needs, independent of new gene transcription. biorxiv.org

Feedback Inhibition of Cholesterol Synthesis by 26-Hydroxycholesterol

26-Hydroxycholesterol is a potent signaling molecule that plays a critical role in the negative feedback regulation of cholesterol homeostasis. nih.gov By acting as a suppressor of the cholesterol biosynthetic pathway, it helps prevent the toxic over-accumulation of intracellular cholesterol. ibiology.org This function is executed through a two-pronged approach: inhibiting the key rate-limiting enzyme in cholesterol synthesis and modulating the uptake of cholesterol from the bloodstream.

The synthesis of cholesterol is a complex process with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase serving as the rate-limiting enzyme. everydaybiochemistry.com 26-Hydroxycholesterol, along with other oxysterols, effectively suppresses the activity of HMG-CoA reductase. nih.gov This suppression is not typically a direct competitive inhibition of the enzyme but rather an indirect effect mediated through the regulation of the enzyme's expression and stability. Oxysterols, including 26-hydroxycholesterol, accelerate the degradation of the HMG-CoA reductase protein. researchgate.netyoutube.com They achieve this by binding to Insulin-induced gene (Insig) proteins in the endoplasmic reticulum membrane. researchgate.netmdpi.com This binding promotes the ubiquitination of HMG-CoA reductase, marking it for degradation by the proteasome and thereby reducing the cell's capacity to synthesize new cholesterol. youtube.com

In addition to curbing cholesterol synthesis, 26-hydroxycholesterol also downregulates the cellular uptake of cholesterol by modulating the activity and expression of the Low-Density Lipoprotein (LDL) receptor. nih.gov The gene for the LDL receptor is controlled by the same family of transcription factors that regulate HMG-CoA reductase: the Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2. nih.govahajournals.org When intracellular sterol levels are low, SREBPs move to the nucleus to activate the transcription of genes involved in cholesterol synthesis and uptake. youtube.com By promoting the retention of the SREBP-SREBP Cleavage-Activating Protein (SCAP) complex in the endoplasmic reticulum (a mechanism also involving Insig proteins), oxysterols like 26-hydroxycholesterol prevent the activation of SREBPs. researchgate.net This leads to decreased transcription of the LDL receptor gene, resulting in fewer receptors on the cell surface and reduced uptake of LDL cholesterol from the circulation. wiley.com

Hormonal and Metabolic Regulation of 26-Hydroxylase Activity

CYP27A1 is expressed in various tissues, including classic steroidogenic organs like the adrenal glands. physiology.orgoup.com The synthesis of all steroid hormones begins with cholesterol, making the availability of this precursor a critical determinant of steroidogenic output. The activity of CYP27A1 is intrinsically linked to the cholesterol pool. As CYP27A1 uses cholesterol as its substrate, its activity is dependent on precursor availability. In steroidogenic tissues, cholesterol is directed primarily towards the production of hormones like progesterone, cortisol, and testosterone. oup.com The CYP27A1 pathway represents an alternative metabolic route for cholesterol. Thus, in states of high steroidogenic activity, the flux of cholesterol through different enzymatic pathways could be altered, potentially influencing the rate of 26-hydroxycholesterol production. Furthermore, 27-hydroxycholesterol (B1664032), the product of CYP27A1, has been shown to inhibit the enzyme 20α-hydroxysteroid dehydrogenase, thereby modulating progesterone metabolism. physiology.org This indicates a direct interplay between the CYP27A1 pathway and steroid hormone inactivation.

The endocrine hormones insulin (B600854) and glucagon, which are central to regulating glucose and energy metabolism, also exert influence over cholesterol homeostasis and, by extension, 26-hydroxylase activity. Insulin is generally an anabolic hormone that promotes the expression of genes involved in lipid and cholesterol synthesis, partly through the activation of SREBP-1c. researchgate.netfrontiersin.org Conversely, glucagon tends to counteract insulin's effects, often through cAMP-dependent mechanisms that can repress SREBP-1c expression. researchgate.net Studies on the human CYP27A1 gene have shown that its promoter activity is stimulated by insulin-like growth factor-1 (IGF-1), a downstream mediator of growth hormone that shares signaling pathways with insulin. nih.govportlandpress.com This suggests that in a fed state, characterized by high insulin and IGF-1 levels, CYP27A1 expression may be enhanced. Glucagon, characteristic of the fasting state, generally suppresses cholesterol synthesis, and its signaling pathways could likewise exert an inhibitory effect on 26-hydroxylase activity to coordinate cholesterol metabolism with the body's energy status. youtube.com

| Hormone/Factor | Effect on CYP27A1 Expression/Activity | Cell Type/Model |

| Growth Hormone (GH) | Stimulation | Human HepG2 cells |

| Insulin-like Growth Factor-1 (IGF-1) | Stimulation | Human HepG2 cells |

| Dexamethasone | Stimulation | Human HepG2 cells |

| Thyroxine (T4) | Inhibition | Human HepG2 cells |

| Phorbol 12-myristate 13-acetate (PMA) | Inhibition | Human HepG2 cells |

| PPARγ Ligands | Stimulation | Human THP-1 macrophages |

| RXR Ligands (9-cis-retinoic acid) | Stimulation | Human THP-1 macrophages |

This table summarizes the observed effects of various hormones and factors on the expression and activity of the CYP27A1 enzyme, as reported in studies using human cell lines. nih.govnih.govportlandpress.com

Role of Sterol Regulatory Element-Binding Proteins (SREBPs) in Oxysterol-Mediated Metabolic Control

Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcriptional regulators that govern the synthesis of cholesterol and fatty acids. There are three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. While SREBP-1c is primarily involved in fatty acid synthesis, SREBP-2 is the key driver of cholesterol biosynthesis. The activity of these proteins is tightly controlled in response to cellular sterol levels, a process in which oxysterols play a pivotal role.

The regulatory cascade begins in the endoplasmic reticulum (ER), where SREBPs are synthesized as inactive precursors bound to the ER membrane. Their activation requires a two-step proteolytic cleavage process that allows the mature, transcriptionally active portion of the protein to translocate to the nucleus and stimulate the expression of target genes. This cleavage is controlled by another ER-resident protein, the SREBP cleavage-activating protein (SCAP), which acts as a sterol sensor.

When cellular sterol levels are low, SCAP escorts the SREBP precursor from the ER to the Golgi apparatus, where the proteolytic cleavage occurs. However, in the presence of elevated sterol levels, including certain oxysterols, this transport is blocked. Side-chain oxysterols, a class to which 26-hydroxycholesterol belongs, are potent regulators of this process. They exert their effect by binding to and stabilizing another set of ER membrane proteins called Insulin-induced gene (Insig) proteins. nih.govnih.gov

The stabilization of Insig proteins is the critical step in the oxysterol-mediated suppression of SREBP activity. When an oxysterol binds to Insig, it promotes the formation of a stable complex between Insig and SCAP. This interaction effectively traps the SREBP-SCAP complex in the ER, preventing its transit to the Golgi and subsequent activation. nih.govnih.gov Consequently, the production of new cholesterol and fatty acids is halted.

Research has demonstrated that different oxysterols exhibit varying potencies in this regulatory mechanism. For instance, 25-HC has been shown to be a particularly potent suppressor of SREBP-2 processing. nih.gov Studies comparing the effects of various side-chain oxysterols indicate that SREBP-2 is more sensitive to this mode of regulation than other transcription factors involved in lipid metabolism, such as the Liver X Receptor (LXR). nih.gov

While direct quantitative data for 26-hydroxycholesterol is limited, the established mechanism for other side-chain oxysterols provides a strong indication of its regulatory function. It is highly probable that 26-hydroxycholesterol also contributes to the maintenance of cholesterol homeostasis by inhibiting the proteolytic activation of SREBPs, particularly SREBP-2, through the stabilization of Insig proteins.

Detailed Research Findings on Oxysterol-Mediated SREBP Regulation

To illustrate the principles of oxysterol action on SREBP, the following data from studies on related compounds are presented. These findings highlight the dose-dependent and isoform-specific nature of this regulation.

Table 1: Effect of Various Oxysterols on the Expression of SREBP-2 Target Genes

| Oxysterol | Concentration | Target Gene | Cell Type | Effect |

| 25-Hydroxycholesterol (B127956) | 1 µg/mL | HMG-CoA Reductase | CHO cells | Significant decrease in mRNA levels |

| 25-Hydroxycholesterol | 1 µg/mL | LDL Receptor | CHO cells | Significant decrease in mRNA levels |

| 27-Hydroxycholesterol | 10 µg/mL | HMG-CoA Reductase | Human fibroblasts | Moderate decrease in mRNA levels |

| 27-Hydroxycholesterol | 10 µg/mL | LDL Receptor | Human fibroblasts | Moderate decrease in mRNA levels |

This table is a representative summary based on established knowledge of 25-HC and 27-HC and does not represent specific experimental results for 26-HC.

Table 2: Comparative Sensitivity of SREBP-2 and LXR to Oxysterol Regulation

| Oxysterol | Concentration | SREBP-2 Target Gene Expression | LXR Target Gene Expression |

| 25-Hydroxycholesterol | 0.1 µM | Strong Inhibition | No significant activation |

| 25-Hydroxycholesterol | 1.0 µM | Strong Inhibition | Moderate activation |

| 27-Hydroxycholesterol | 1.0 µM | Moderate Inhibition | No significant activation |

| 27-Hydroxycholesterol | 5.0 µM | Moderate Inhibition | Moderate activation |

This table illustrates the general principle of differential sensitivity and is compiled from multiple studies on 25-HC and 27-HC.

Molecular and Cellular Mechanisms of Action of 26 Hydroxycholesterol

Ligand Activity for Nuclear Receptors

26-HC and its metabolites act as endogenous ligands for several nuclear receptors, thereby controlling the transcription of genes pivotal to lipid metabolism and homeostasis.

(25R)26-hydroxycholesterol is recognized as an endogenous ligand for both Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). mdpi.comnih.govphysiology.org These receptors are critical sensors of cellular cholesterol levels. mdpi.com LXRα is predominantly expressed in metabolically active tissues such as the liver, intestines, and macrophages, while LXRβ is expressed ubiquitously. mdpi.com Upon binding to an oxysterol ligand like 26-HC, the LXR forms a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR complex then binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. mdpi.com This activation triggers a cascade of events aimed at reducing cellular cholesterol overload.

A primary function of LXR activation by 26-HC is the transcriptional upregulation of genes involved in reverse cholesterol transport. mdpi.com This process is crucial for removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion. Key LXR target genes in this pathway are members of the ATP-binding cassette (ABC) transporter family. mdpi.com Specifically, LXR activation robustly induces the expression of ABCA1 and ABCG1. nih.gov These transporters are essential for effluxing cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (ApoA-I) and High-Density Lipoprotein (HDL), respectively. This LXR-dependent induction of ABC transporters in macrophages is a cornerstone of maintaining cholesterol homeostasis and preventing the cellular lipid accumulation associated with atherosclerosis.

| Target Gene | Protein Function | Effect of LXR Activation |

|---|---|---|

| ABCA1 | Transfers cholesterol and phospholipids to lipid-poor ApoA-I | Upregulation of transcription |

| ABCG1 | Transfers cholesterol to mature HDL particles | Upregulation of transcription |

| ApoE | Component of lipoproteins, mediates lipid transport | Upregulation of transcription |

The interaction of 26-HC with the Farnesoid X Receptor (FXR) is indirect, occurring through its downstream metabolites. 26-HC is an intermediate in the alternative "acidic" pathway of bile acid synthesis, initiated by the enzyme sterol 27-hydroxylase (CYP27A1). nih.govphysiology.org The end products of this pathway, particularly chenodeoxycholic acid (CDCA), are potent endogenous ligands for FXR. mdpi.commdpi.com

The Retinoic Acid Receptor-Related Orphan Receptor Alpha (RORα) is another nuclear receptor implicated in the regulation of metabolism and inflammation. Various oxysterols have been identified as ligands for RORs. mdpi.commdpi.com While the direct, high-affinity binding of 26-HC to RORα is not as extensively documented as for other oxysterols, its metabolites are known to be active. Specifically, 7α,26-dihydroxycholesterol and 7β,26-dihydroxycholesterol have been shown to be activators of the related receptor, RORγt. encyclopedia.pubnih.gov This suggests that 26-HC, through its conversion to dihydroxy-metabolites, can modulate the activity of the ROR subfamily of nuclear receptors, which play important roles in cellular metabolism and immune function.

26-Hydroxycholesterol plays a role as a precursor to a ligand for the G Protein-Coupled Receptor 183 (GPR183), also known as Epstein-Barr Virus-Induced Gene 2 (EBI2). This receptor is crucial for directing the migration of immune cells, particularly B cells, within secondary lymphoid organs. nih.govswan.ac.uk The most potent endogenous ligand for GPR183 is 7α,25-dihydroxycholesterol. nih.govresearchgate.net However, research has also identified 7α,26-dihydroxycholesterol, a direct metabolite of 26-HC, as a GPR183 ligand. nih.govswan.ac.uk The enzymatic conversion of 26-HC to 7α,26-dihydroxycholesterol allows it to indirectly activate GPR183, thereby influencing immune cell trafficking and positioning during an adaptive immune response. nih.gov

Liver X Receptors (LXRs) Alpha and Beta

Regulation of Cellular Signaling Pathways

Beyond direct receptor activation, 26-HC and related oxysterols influence fundamental cellular signaling pathways that govern inflammation, cell survival, and stress responses. Evidence suggests that (25R)26-hydroxycholesterol (often referred to as 27-hydroxycholesterol) can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. Studies have shown that pretreatment with this oxysterol can prevent the phosphorylation and activation of MAPK cell stress responses induced by certain cellular toxins. frontiersin.org Furthermore, related oxysterols like 25-hydroxycholesterol (B127956) have been demonstrated to inhibit the Akt/NF-κB signaling pathway, a central pathway in inflammatory responses. mdpi.com Although these effects are not all directly demonstrated with 26-HC, the structural and metabolic similarities among side-chain oxysterols suggest they may share capabilities in modulating these critical intracellular signaling cascades.

Pathways Independent of Canonical Nuclear Receptors

While many effects of oxysterols are mediated through canonical nuclear receptors like the Liver X Receptors (LXRs) and Farnesoid X Receptors (FXRs), emerging research indicates that 26-hydroxycholesterol and related compounds can also operate through alternative signaling pathways. nih.gov Some intermediates in cholesterol metabolism are known to function as ligands for orphan nuclear receptors or act via other regulatory mechanisms. nih.govresearchgate.net For instance, certain oxysterol metabolites have been identified as ligands for G protein-coupled receptors (GPCRs), such as the Epstein-Barr virus-induced gene 2 (EBI2 or GPR183), which acts as a chemoattractant for B and T cells. scienceopen.com

Another significant mechanism that is independent of nuclear receptor activation involves the direct regulation of intracellular cholesterol transport. Research has shown that some oxysterols can inhibit the export of cholesterol from the late endosome/lysosome compartment by interacting with transport proteins like Niemann-Pick C1 (NPC1). scienceopen.com This action directly influences the availability of cholesterol within the cell for various processes, thereby affecting cellular homeostasis without direct gene transcription modulation by canonical nuclear receptors. scienceopen.com

Inhibition of DNA Synthesis (In Vitro Studies)

In vitro studies have demonstrated that 26-hydroxycholesterol can inhibit DNA synthesis, an effect that may not be directly linked to the reduction in HMG-CoA reductase activity. nih.gov Research investigating the effects of 26-hydroxycholesterol on bovine aortic endothelial cells (ECs) and smooth muscle cells (SMCs) revealed concentration-dependent effects on cell viability and DNA synthesis. nih.gov

In one key study, while 26-hydroxycholesterol induced cytotoxic changes and suppressed viable cell density in both ECs and SMCs at concentrations of 2.5 and 10 µg/mL, it also indirectly stimulated DNA synthesis in SMCs when they were co-cultured with ECs. nih.gov The stimulation of DNA synthesis in SMCs was observed only in the co-culture system, suggesting it was a consequence of endothelial injury caused by 26-hydroxycholesterol. nih.gov When SMCs were cultured alone, 26-hydroxycholesterol had no significant effect on their DNA content. nih.gov This indicates an indirect mechanism of action, where cytotoxicity towards endothelial cells leads to a proliferative response in underlying smooth muscle cells. nih.gov

| Compound | Concentration (µg/mL) | Cell Type | Culture Condition | Observed Effect | Source |

|---|---|---|---|---|---|

| 26-Hydroxycholesterol | 2.5 | Bovine Aortic ECs & SMCs | Monoculture | Cytotoxicity and suppression of viable cell density | nih.gov |

| 26-Hydroxycholesterol | 10 | Bovine Aortic ECs & SMCs | Monoculture | Severe cytotoxicity and suppression of viable cell density (ECs more damaged than SMCs) | nih.gov |

| 26-Hydroxycholesterol | 10 | Bovine Aortic SMCs | Co-culture with ECs | Significant increase in DNA synthesis compared to cholesterol control | nih.gov |

| 26-Hydroxycholesterol | 2.5 and 10 | Bovine Aortic SMCs | Monoculture | No significant difference in DNA content | nih.gov |

| Cholesterol | Up to 10 | Bovine Aortic ECs & SMCs | Monoculture or Co-culture | No effect on growth, cytotoxicity, or DNA synthesis | nih.gov |

Interplay with Intracellular Cholesterol Trafficking and Efflux Pathways

Promotion of Reverse Cholesterol Transport

Reverse cholesterol transport (RCT) is a critical process for removing excess cholesterol from peripheral tissues and returning it to the liver for excretion, thereby protecting against the development of atherosclerosis. wikipedia.org This multi-step pathway involves the efflux of cholesterol from cells, primarily to high-density lipoprotein (HDL) particles. wikipedia.orgfrontiersin.org The expression of the metabolic pathway that generates 26-hydroxycholesterol and related sterols within macrophages is essential for normal reverse cholesterol transport. nih.govresearchgate.net

These oxysterols function as signaling molecules that upregulate the activity of ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1. nih.govwikipedia.org These transporters are crucial for facilitating the efflux of cholesterol from peripheral cells, such as macrophage-derived foam cells in atherosclerotic plaques, to nascent HDL particles. nih.govwikipedia.org By enhancing the expression and activity of these transporters, 26-hydroxycholesterol and its precursors promote the initial and rate-limiting step of RCT, enhancing the removal of excess cholesterol from the arterial wall. nih.govresearchgate.net The absence of these mechanisms is thought to contribute to the accelerated atherosclerosis seen in conditions like cerebrotendinous xanthomatosis, where the synthesis of these oxysterols is impaired. nih.govresearchgate.net

Modulation of Cellular Membrane Structure and Cholesterol Availability

Oxysterols, including the closely related 25-hydroxycholesterol, can significantly alter the biophysical properties of cellular membranes, which in turn regulates the availability of cholesterol for trafficking and signaling. nih.govnih.gov Cholesterol typically increases membrane thickness and lipid order while decreasing membrane fluidity. nih.gov However, studies using atomic force microscopy and molecular dynamics simulations on model lipid bilayers have shown that 25-hydroxycholesterol can inhibit these lipid-condensing effects of cholesterol, making the membrane less rigid. nih.govnih.gov

The presence of an additional hydroxyl group on the sterol side-chain alters the molecule's orientation within the phospholipid bilayer. nih.gov This disruption interferes with the tight packing of cholesterol and phospholipids, leading to changes in membrane structure. nih.gov Molecular dynamics simulations suggest that the presence of 25-hydroxycholesterol can change the position and orientation of cholesterol molecules within the membrane, shifting them closer to the water interface. nih.govresearchgate.net This repositioning increases cholesterol's solvent accessibility, making it more available to external acceptors and cellular trafficking proteins. nih.govresearchgate.net This modulation of cholesterol's physical location within the membrane represents a potential mechanism by which oxysterols can trigger the movement of cholesterol from the plasma membrane to internal compartments like the endoplasmic reticulum for processing and regulation of cholesterol homeostasis. nih.govresearchgate.net

Biological Roles and Physiological Significance of 26 Hydroxycholesterol

Contribution to Whole-Body Cholesterol Homeostasis

26-Hydroxycholesterol plays a crucial role in the maintenance of whole-body cholesterol balance through a dual mechanism: acting as an intracrine regulator of cellular sterol metabolism and serving as a key intermediate in the systemic pathway of bile acid production.

Intracrine Regulator of Cellular Sterol Metabolism

Within the cell, 26-hydroxycholesterol functions as a potent signaling molecule that helps to prevent cholesterol overload. It exerts this control primarily by modulating the activity of key proteins involved in cholesterol synthesis and uptake. Cell culture studies have demonstrated that 26-hydroxycholesterol can inhibit cholesterol synthesis and the activity of the low-density lipoprotein (LDL) receptor. nih.govnih.gov

One of the primary mechanisms of this regulation is through its influence on the sterol regulatory element-binding protein (SREBP) pathway. When cellular sterol levels are high, 26-HC, along with other oxysterols, promotes the binding of the SREBP cleavage-activating protein (SCAP) to the insulin-induced gene (Insig) proteins in the endoplasmic reticulum. This interaction prevents the SCAP-SREBP complex from moving to the Golgi apparatus, thereby inhibiting the proteolytic cleavage and activation of SREBP. The inactive SREBP remains membrane-bound, and its inability to translocate to the nucleus prevents the transcription of genes responsible for cholesterol synthesis and uptake, including the gene for HMG-CoA reductase (3-hydroxy-3-methylglutaryl-CoA reductase), the rate-limiting enzyme in cholesterol biosynthesis. libretexts.org

Furthermore, 26-hydroxycholesterol can also post-transcriptionally regulate HMG-CoA reductase by promoting its degradation. This multi-pronged approach ensures a tightly controlled feedback mechanism to maintain cellular cholesterol homeostasis. In studies with arterial myocytes, 26-hydroxycholesterol (referred to as 27-hydroxycholesterol (B1664032) in the study) was shown to inhibit HMG-CoA reductase activity in intact cells in a dose-dependent manner. nih.gov

| Regulatory Target | Mechanism of Action by 26-Hydroxycholesterol | Outcome |

|---|---|---|

| SREBP Pathway | Promotes SCAP-Insig binding, preventing SREBP processing | Decreased transcription of genes for cholesterol synthesis and uptake |

| HMG-CoA Reductase | Inhibits enzyme activity and promotes its degradation | Reduced rate of de novo cholesterol synthesis |

| LDL Receptor | Suppresses receptor activity | Decreased uptake of cholesterol from circulation |

Systemic Regulatory Role via Bile Acid Production

On a systemic level, 26-hydroxycholesterol is a key intermediate in the "alternative" or "acidic" pathway of bile acid synthesis. This pathway is initiated by the enzyme CYP27A1, which is widely expressed in various tissues, including macrophages and the arterial endothelium. nih.gov The conversion of cholesterol to 26-hydroxycholesterol is the first step in this pathway.

Roles in Steroidogenesis Pathways

While cholesterol is the fundamental precursor for all steroid hormones, the direct and specific roles of 26-hydroxycholesterol in steroidogenesis are less well-defined compared to its functions in cholesterol homeostasis. Steroid hormones are synthesized in the adrenal glands and gonads through a series of enzymatic reactions. unito.itoup.com The initial and rate-limiting step in steroidogenesis is the transport of cholesterol from the cytoplasm into the mitochondria, a process facilitated by the steroidogenic acute regulatory protein (StAR). researchgate.net

Some research suggests that oxysterols, as a class, may play a role in modulating steroid hormone production. For instance, studies in isolated rat adrenal cells have investigated the effects of 25-hydroxycholesterol (B127956) on corticosterone (B1669441) production, indicating that oxysterols can influence the steroidogenic pathway. nih.gov However, the specific contribution of 26-hydroxycholesterol to the regulation of adrenal and gonadal steroid production in physiological contexts remains an area of ongoing investigation. It is plausible that by influencing the intracellular cholesterol pool, 26-hydroxycholesterol could indirectly affect the availability of substrate for steroid hormone synthesis.

Brain Cholesterol Metabolism and Export Mechanisms

The brain represents a unique environment for cholesterol metabolism due to the presence of the blood-brain barrier (BBB), which effectively isolates it from the peripheral circulation's lipoprotein-bound cholesterol. Consequently, the brain relies on its own de novo cholesterol synthesis. 26-Hydroxycholesterol, however, is an exception to this isolation.

Unlike cholesterol, 26-hydroxycholesterol produced in the periphery can cross the BBB and enter the brain. Once inside the brain, it is rapidly metabolized. The primary route of its metabolism is through the acidic pathway of bile acid synthesis, initiated by the enzyme CYP27A1. This is followed by 7α-hydroxylation by CYP7B1, leading to the formation of metabolites that can then be exported out of the brain. This import and subsequent metabolism and export of 26-hydroxycholesterol provide a mechanism for the net removal of cholesterol from the brain, complementing the primary export pathway involving 24S-hydroxycholesterol.

Mechanistic Insights into Immunomodulatory Functions

26-Hydroxycholesterol has emerged as a significant modulator of the immune system, exerting its effects on various immune cells and inflammatory pathways. A key mechanism underlying its immunomodulatory functions is its ability to act as a ligand for Liver X Receptors (LXRs), which are nuclear receptors that play a critical role in regulating lipid metabolism and inflammation. nih.govnih.gov

Upon binding to LXRs, 26-hydroxycholesterol can influence the expression of a wide range of target genes. In macrophages, LXR activation by 26-hydroxycholesterol can upregulate the expression of ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1, which promote cholesterol efflux and are crucial for reverse cholesterol transport. nih.gov This process is essential for preventing the formation of foam cells, a hallmark of atherosclerosis.

The immunomodulatory effects of 26-hydroxycholesterol are complex and can be both pro- and anti-inflammatory depending on the context and cell type. For instance, in response to Toll-like receptor (TLR) activation on macrophages, the synthesis of 25-hydroxycholesterol (a closely related oxysterol) is induced, which in turn can suppress IgA production by B cells, providing a negative feedback loop on the adaptive immune response. nih.gov While this study focused on 25-hydroxycholesterol, it highlights the potential for oxysterols to act as signaling molecules between the innate and adaptive immune systems.

Furthermore, studies have shown that 27-hydroxycholesterol (a common synonym for 26-hydroxycholesterol) can impair T cell expansion and cytotoxic function through its actions on myeloid cells in an LXR-dependent manner. nih.gov It can also influence the production of various cytokines and chemokines, thereby modulating the inflammatory milieu. mdpi.com

| Immune Cell Type | Effect of 26-Hydroxycholesterol | Mediating Receptor/Pathway |

|---|---|---|

| Macrophages | Promotes cholesterol efflux, modulates cytokine production | Liver X Receptor (LXR) |

| T Cells | Can impair expansion and cytotoxic function (via myeloid cells) | Liver X Receptor (LXR) |

| B Cells | Can influence antibody production (as suggested by studies on related oxysterols) | - |

Analytical Methodologies for 26 Hydroxycholesterol Research

Mass Spectrometry-Based Quantification Techniques (e.g., LC/MS/MS, GC-MS)

Mass spectrometry (MS) offers the high sensitivity and specificity required for the quantification of low-abundance lipids like 26-hydroxycholesterol. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are the most widely employed techniques. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has traditionally been a robust method for sterol analysis. mdpi.com The process involves the separation of compounds based on their volatility and interaction with a stationary phase within a capillary column, followed by ionization and detection by a mass spectrometer. A critical prerequisite for GC-MS analysis of oxysterols is a chemical derivatization step, typically silylation, to increase their thermal stability and volatility. nih.govnih.gov Quantification is often performed using selected ion monitoring (SIM), where the instrument is set to detect only specific mass-to-charge ratio (m/z) ions corresponding to the target analyte, thereby increasing sensitivity and reducing chemical noise. mdpi.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): LC/MS/MS has become the predominant technique for oxysterol analysis due to its high sensitivity, specificity, and applicability to a wider range of molecules without the need for derivatization. mdpi.comlipidanalytical.com In this method, the sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. mdpi.com Tandem mass spectrometry (MS/MS) provides an additional layer of specificity through a process called multiple reaction monitoring (MRM). nih.gov In MRM, a specific "parent" ion for 26-hydroxycholesterol is selected in the first mass analyzer, fragmented, and then a specific "daughter" ion is monitored in the second mass analyzer. This highly specific transition minimizes interferences from other molecules in the sample matrix. frontiersin.org While derivatization is not always necessary, it can be used to enhance ionization efficiency and thus improve sensitivity. nih.gov

The table below provides a comparative overview of these two leading analytical techniques for 26-hydroxycholesterol quantification.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) |

| Principle | Separates volatile compounds; detection based on mass-to-charge ratio. | Separates compounds in liquid phase; detection based on specific parent-daughter ion transitions. |

| Derivatization | Mandatory (e.g., silylation) to increase volatility and thermal stability. nih.gov | Optional; can be used to enhance sensitivity but is often not required. nih.govmdpi.com |

| Detection Mode | Selected Ion Monitoring (SIM). mdpi.comnih.gov | Multiple Reaction Monitoring (MRM). nih.govnih.gov |

| Sensitivity | High | Very High; generally considered more sensitive than GC-MS for many oxysterols. lipidanalytical.com |

| Throughput | Lower due to longer run times and sample preparation (derivatization). | Higher; faster chromatographic separations and simpler sample work-up are possible. nih.gov |

| Isomer Separation | Can resolve some isomers, but may be challenging. nih.gov | Effective at resolving isomers with optimized chromatography. nih.govnih.gov |

Challenges in Oxysterol Measurement and Minimizing Artifactual Generation

The accurate quantification of 26-hydroxycholesterol is fraught with analytical challenges that must be carefully managed to ensure data integrity. The two most significant hurdles are the potential for artifactual generation of oxysterols during sample processing and the difficulty in chromatographically separating structurally similar isomers. nih.govnih.gov

Artifactual Generation: The primary challenge in oxysterol analysis is the prevention of artificial oxidation of cholesterol ex vivo (i.e., during sample collection, storage, and preparation). nih.govnih.gov Cholesterol is typically present in biological samples at concentrations that are over 1000 times higher than endogenous oxysterols. nih.gov Consequently, even a minuscule degree of autooxidation of this vast cholesterol pool can generate significant amounts of artifactual oxysterols, leading to a gross overestimation of their true biological levels. nih.gov This issue is particularly problematic for oxysterols like 7-ketocholesterol (B24107) and 7-hydroxycholesterols, which are common products of cholesterol autooxidation. researchgate.netbioscientifica.com

Isomer Separation: A second major challenge is the chromatographic resolution of different oxysterol isomers. nih.gov Many oxysterols, including 24S-hydroxycholesterol, 25-hydroxycholesterol (B127956), and 26-hydroxycholesterol, are structural isomers with identical molecular weights. They can produce similar or identical fragmentation patterns in the mass spectrometer, making them indistinguishable without effective chromatographic separation. nih.govnih.gov Co-elution of these isomers can lead to inaccurate identification and quantification. nih.gov

Mitigation Strategies: To address these challenges, stringent protocols have been developed. The key to preventing artifactual generation is to minimize the sample's exposure to oxygen and pro-oxidative conditions throughout the entire analytical workflow.

The following table summarizes the primary challenges and the corresponding strategies employed to ensure accurate measurement.

| Challenge | Mitigation Strategy |

| Artifactual Generation from Cholesterol Autooxidation | Addition of Antioxidants: Butylated hydroxytoluene (BHT) is commonly added to solvents during sample extraction to quench free radical reactions. nih.govuclouvain.be |

| Cold Conditions: All sample preparation steps, including extraction and centrifugation, should be performed on ice or at reduced temperatures (e.g., 4°C) to slow the rate of oxidation. uclouvain.be | |

| Use of Inert Gas: Samples can be blanketed with an inert gas like nitrogen or argon during processing and storage to displace oxygen. | |

| Monitoring with Labeled Standards: Adding deuterated cholesterol as an internal standard at the beginning of sample preparation allows for the monitoring of ex vivo oxidation by tracking the formation of deuterated oxysterols. nih.gov | |

| Prompt Analysis: Minimizing storage time and analyzing samples as quickly as possible after collection is crucial. | |

| Chromatographic Co-elution of Isomers | Optimized Chromatography: Development of specific LC methods with appropriate columns (e.g., phenyl-hexyl) and mobile phases to achieve baseline separation of critical isomers like 24-, 25-, and 26-hydroxycholesterol. mdpi.comnih.gov |

| Use of Isotope-Labeled Internal Standards: Adding a known amount of a stable isotope-labeled internal standard (e.g., 26-hydroxycholesterol-d7) for each analyte allows for accurate quantification, even with some matrix effects or incomplete recovery. mdpi.comnih.gov | |

| Low Endogenous Concentrations | Sensitive Instrumentation: Utilizing highly sensitive LC/MS/MS systems operating in MRM mode to achieve low limits of detection and quantification. mdpi.comlipidanalytical.com |

| Derivatization: Employing chemical derivatization to increase the ionization efficiency and signal response of the target analyte. nih.gov |

By implementing these rigorous analytical methodologies and preventative measures, researchers can achieve reliable and accurate quantification of 26-hydroxycholesterol, which is essential for elucidating its complex role in health and disease.

Pathophysiological Implications of 26 Hydroxycholesterol Dysregulation

Cerebrotendinous Xanthomatosis (CTX) as a Model of 26-Hydroxycholesterol Deficiency

Cerebrotendinous xanthomatosis (CTX) is a rare, autosomal recessive genetic disorder that serves as a primary model for understanding the consequences of 26-hydroxycholesterol deficiency. rarediseases.org This lipid storage disease is characterized by the accumulation of cholesterol and cholestanol (B8816890) in various tissues, leading to a range of neurological and systemic symptoms. rarediseases.orgnih.gov

The underlying cause of CTX is a mutation in the CYP27A1 gene. rarediseases.orgnih.govwikipedia.org This gene provides the instructions for producing the mitochondrial enzyme sterol 27-hydroxylase. rarediseases.orgnih.govfrontiersin.org This enzyme is crucial for the alternative bile acid synthesis pathway, where it hydroxylates cholesterol intermediates. rutgers.edu Mutations in CYP27A1 lead to a deficiency or complete loss of sterol 27-hydroxylase activity. nih.govfrontiersin.org As an autosomal recessive disorder, an individual must inherit a mutated copy of the CYP27A1 gene from both parents to be affected by the disease. nih.govfrontiersin.orgcocukmetabolizma.com

Table 1: Genetic and Enzymatic Profile of Cerebrotendinous Xanthomatosis (CTX)

| Feature | Description |

| Affected Gene | CYP27A1 |

| Inheritance Pattern | Autosomal Recessive |

| Deficient Enzyme | Sterol 27-hydroxylase |

| Primary Biochemical Effect | Impaired conversion of cholesterol to bile acids |

| Key Accumulated Metabolites | Cholesterol, Cholestanol |

The deficiency of sterol 27-hydroxylase in CTX significantly disrupts the normal metabolism of sterols and bile acids. nih.gov The inability to effectively hydroxylate cholesterol and other sterols at the 26th position blocks the alternative pathway of bile acid synthesis. rutgers.eduuni-freiburg.de This impairment leads to a reduced production of primary bile acids, particularly chenodeoxycholic acid. rarediseases.org

The metabolic block causes a redirection of cholesterol metabolism, leading to the accumulation of cholestanol and cholesterol in various tissues, including the brain, tendons, and lenses of the eyes. rarediseases.orgfrontiersin.org This accumulation is responsible for the characteristic clinical manifestations of CTX, such as tendon xanthomas, neurological dysfunction, and premature cataracts. rarediseases.org The absence of normal bile acid synthesis also disrupts the negative feedback regulation of cholesterol 7α-hydroxylase, further contributing to the accumulation of cholesterol and its metabolites. nih.gov

Involvement in Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH)

Nonalcoholic fatty liver disease (NAFLD) is a condition characterized by the accumulation of fat in the liver, which can progress to a more severe inflammatory state known as nonalcoholic steatohepatitis (NASH). nih.govnih.govresearchgate.net Emerging evidence suggests that dysregulation of mitochondrial cholesterol metabolites, including 26-hydroxycholesterol, plays a role in the pathogenesis of NAFLD and its progression to NASH. nih.gov

In the context of NAFLD, particularly with the progression to NASH, there is an observed accumulation of mitochondrial cholesterol metabolites. nih.gov This is thought to be a consequence of dysregulated bile acid synthesis pathways within the hepatocytes. nih.gov Under normal conditions, the mitochondrial enzyme CYP27A1, which produces 26-hydroxycholesterol, is a key player in the alternative bile acid synthesis pathway. rutgers.edu However, in the setting of insulin (B600854) resistance, a common feature of NAFLD, the regulation of this pathway can be disrupted, leading to the buildup of intermediates like (25R)26-hydroxycholesterol. nih.gov This accumulation within the mitochondria can have significant mechanistic implications for hepatocyte health. nih.gov

The accumulation of mitochondrial cholesterol metabolites such as 26-hydroxycholesterol is believed to contribute to hepatocyte toxicity and the progression from simple steatosis to NASH. nih.gov One of the proposed mechanisms involves the induction of mitochondrial dysfunction. researchgate.net An excess of these metabolites can lead to increased oxidative stress and the production of reactive oxygen species (ROS), which can damage mitochondrial DNA and proteins. researchgate.netmdpi.com This oxidative stress can, in turn, trigger inflammatory pathways and apoptosis (programmed cell death) in hepatocytes. oatext.commdpi.com

The progression from NAFLD to NASH is often described as a "two-hit" process. nih.gov The first "hit" is the accumulation of fat in the liver (steatosis). oatext.com The second "hit," which leads to inflammation and fibrosis, may be driven by factors such as the accumulation of toxic cholesterol metabolites. nih.gov This hepatocyte injury and death stimulate an inflammatory response, recruiting immune cells to the liver and activating hepatic stellate cells, which are responsible for the production of fibrous scar tissue, leading to the development of fibrosis and cirrhosis. nih.govresearchgate.net

Table 2: Role of Mitochondrial Cholesterol Metabolites in NAFLD/NASH Progression

| Stage | Pathophysiological Event | Role of 26-Hydroxycholesterol & Related Metabolites |

| NAFL (Steatosis) | Accumulation of fat in hepatocytes. | Initial dysregulation of cholesterol metabolism. |

| NASH (Steatohepatitis) | Hepatocyte injury, inflammation, and fibrosis. | Accumulation of mitochondrial cholesterol metabolites, leading to oxidative stress, mitochondrial dysfunction, and apoptosis. nih.gov |

| Cirrhosis | Advanced fibrosis and liver scarring. | Chronic inflammation and hepatocyte death driven in part by toxic metabolites. |

Mechanistic Links to Atherosclerosis Development

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to cardiovascular events. ahajournals.orgmdpi.com While the role of its precursor, 27-hydroxycholesterol (B1664032), is more extensively studied in this context, the metabolic pathway involving 26-hydroxycholesterol is also of interest. nih.gov

In cerebrotendinous xanthomatosis, the deficiency of CYP27A1 and subsequent lack of 26-hydroxycholesterol and 27-hydroxycholesterol production is associated with accelerated atherosclerosis. nih.gov This suggests that the products of CYP27A1 activity, including these oxysterols, are important for normal reverse cholesterol transport. nih.gov Reverse cholesterol transport is the process by which excess cholesterol is removed from peripheral tissues, such as macrophages in the arterial wall, and transported back to the liver for excretion. nih.gov

The expression of the CYP27A1 gene in macrophages is thought to be essential for this process. nih.gov The production of oxysterols like 27-hydroxycholesterol can act as ligands for liver X receptors (LXRs), which in turn upregulate the expression of ATP-binding cassette (ABC) transporters that facilitate the efflux of cholesterol from macrophages. nih.gov A disruption in this pathway, as seen in CTX, can lead to the accumulation of cholesterol in macrophages, contributing to the formation of foam cells, a key component of atherosclerotic plaques. nih.gov Therefore, a deficiency in the pathway that produces 26-hydroxycholesterol is mechanistically linked to an increased risk of atherosclerosis.

Impact on Arterial Myocyte Proliferation and Cellular Cholesterol Synthesis (In Vitro Mechanistic Studies)

In vitro studies have shed light on the direct effects of 26-hydroxycholesterol on the cellular processes within the arterial wall, which are central to the development of atherosclerosis. Research has demonstrated that 26-hydroxycholesterol can inhibit both the proliferation of arterial myocytes and the synthesis of cholesterol within these cells. nih.gov

The proliferation of smooth muscle cells is a key event in the formation of atherosclerotic plaques. Studies have shown that 26-hydroxycholesterol, along with other oxysterols like 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol, can suppress the proliferation of human and rat arterial myocytes in a dose-dependent manner. This antiproliferative effect is linked to the inhibition of DNA synthesis, a critical step in cell division. nih.gov

Mechanistically, the inhibition of cellular cholesterol synthesis appears to be a key factor in the antiproliferative effects of 26-hydroxycholesterol. This oxysterol has been shown to inhibit the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov By reducing the endogenous production of cholesterol, 26-hydroxycholesterol limits the availability of this essential component for new cell membrane formation, thereby arresting cell proliferation. Furthermore, studies indicate that a significant reduction in cholesterol biosynthesis is necessary to trigger a decrease in myocyte proliferation, suggesting a causal relationship between these two cellular processes.

| Compound | Effect on Arterial Myocyte Proliferation | Effect on Cellular Cholesterol Synthesis | Mechanism of Action |

| 26-Hydroxycholesterol | Inhibition | Inhibition | Inhibition of HMG-CoA reductase activity |

| 25-Hydroxycholesterol | Inhibition | Inhibition | Inhibition of HMG-CoA reductase activity |

| 27-Hydroxycholesterol | Inhibition | Inhibition | Inhibition of HMG-CoA reductase activity |

Role in Reverse Cholesterol Transport in Macrophages and Lesion Formation

Reverse cholesterol transport (RCT) is a critical process for removing excess cholesterol from peripheral tissues, including macrophages within atherosclerotic lesions, and transporting it back to the liver for excretion. The dysregulation of this pathway is a key factor in the development and progression of atherosclerosis. 26-hydroxycholesterol, produced by the enzyme sterol 27-hydroxylase (CYP27A1) within macrophages, plays a significant role in modulating RCT. nih.gov

The expression of CYP27A1 in macrophages is essential for normal RCT. nih.gov The 26-hydroxycholesterol produced acts as a signaling molecule, specifically as a ligand for Liver X Receptors (LXRs). nih.gov Activation of LXRs in macrophages leads to the upregulation of genes encoding for ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1. nih.gov These transporters are crucial for facilitating the efflux of cholesterol from macrophages to high-density lipoprotein (HDL) particles, the first step in RCT. semanticscholar.orgnih.gov

By promoting cholesterol efflux, 26-hydroxycholesterol helps to prevent the transformation of macrophages into lipid-laden foam cells, a hallmark of atherosclerotic lesions. nih.govmdpi.com The accumulation of foam cells contributes to the growth of the atherosclerotic plaque and the associated inflammatory response. mdpi.com Therefore, the proper functioning of the CYP27A1/26-hydroxycholesterol/LXR pathway in macrophages is a key anti-atherogenic mechanism. The importance of this pathway is highlighted in the genetic disorder cerebrotendinous xanthomatosis, where a deficiency in CYP27A1 leads to impaired 26-hydroxycholesterol production, defective RCT, and accelerated atherosclerosis. nih.gov

| Process | Role of 26-Hydroxycholesterol | Key Molecules Involved | Outcome |

| Reverse Cholesterol Transport (RCT) | Promotes cholesterol efflux from macrophages | CYP27A1, LXR, ABCA1, ABCG1, HDL | Reduced foam cell formation |

| Atherosclerotic Lesion Formation | Inhibits plaque development | Macrophages, Foam Cells | Attenuation of atherosclerosis |

Emerging Mechanistic Roles in Neurodegenerative Disorders

Dysregulation of cholesterol metabolism in the central nervous system has been increasingly linked to the pathogenesis of various neurodegenerative disorders. While the roles of other oxysterols like 24-hydroxycholesterol (B1141375) and 27-hydroxycholesterol have been more extensively studied, emerging evidence points to the involvement of 26-hydroxycholesterol in the mechanisms of neurological diseases.

A significant piece of evidence for the role of 26-hydroxycholesterol in the nervous system comes from the rare genetic disorder, cerebrotendinous xanthomatosis (CTX). CTX is caused by mutations in the CYP27A1 gene, leading to a deficiency in the enzyme sterol 27-hydroxylase and consequently, a marked decrease in the synthesis of 26-hydroxycholesterol. nih.gov This metabolic defect results in the accumulation of cholesterol and cholestanol in various tissues, including the brain, leading to a range of neurological symptoms such as dementia, psychiatric disturbances, and motor deficits. This directly implicates a deficiency of 26-hydroxycholesterol in the pathophysiology of a neurodegenerative condition. nih.gov

While the precise mechanisms are still under investigation, it is hypothesized that the lack of 26-hydroxycholesterol disrupts cholesterol homeostasis in the brain. As a signaling molecule, 26-hydroxycholesterol is thought to be involved in regulating the expression of genes related to cholesterol transport and synthesis within the central nervous system. Its deficiency could lead to impaired cholesterol turnover and the accumulation of toxic sterols, contributing to neuronal dysfunction and death.

Furthermore, altered cholesterol metabolism is a recognized feature of more common neurodegenerative conditions like Huntington's disease and Alzheimer's disease. nih.govfrontiersin.org Although the specific contribution of 26-hydroxycholesterol in these diseases is less clear compared to CTX, the established neurotoxic effects of other oxysterols suggest that maintaining a balanced oxysterol profile, including 26-hydroxycholesterol, is critical for neuronal health.

Research into its Mechanistic Contribution to Cancer Etiology

The link between cholesterol metabolism and cancer has become an area of intense research, with evidence suggesting that alterations in cholesterol homeostasis can influence tumor development and progression. While the role of the related oxysterol, 27-hydroxycholesterol, has been more extensively studied in cancers such as breast cancer, research into the specific mechanistic contribution of 26-hydroxycholesterol to cancer etiology is still in its early stages. nih.govnih.govnih.gov

Much of the current understanding of the role of oxysterols in cancer is centered on their ability to act as signaling molecules, particularly through the activation of Liver X Receptors (LXRs) and, in the case of 27-hydroxycholesterol, the estrogen receptor (ER). nih.govnih.gov Given that 26-hydroxycholesterol is also a known LXR agonist, it is plausible that it could influence cancer cell biology through similar pathways.

Activation of LXRs by their ligands can have context-dependent effects on cancer cells. In some cancer types, LXR activation has been shown to inhibit proliferation and induce apoptosis. aacrjournals.org Therefore, 26-hydroxycholesterol could potentially exert anti-tumor effects by modulating LXR-target genes involved in cell cycle control and survival.

However, the signaling pathways regulated by LXRs are complex and can also influence processes that may promote cancer progression, such as lipid metabolism and inflammation. nih.gov For example, altered lipid metabolism is a hallmark of many cancers, providing the necessary building blocks for rapid cell proliferation.